molecular formula C14H13N3 B1287853 5-Amino-2-(benzylamino)benzonitrile CAS No. 952917-89-4

5-Amino-2-(benzylamino)benzonitrile

Cat. No.: B1287853
CAS No.: 952917-89-4
M. Wt: 223.27 g/mol
InChI Key: CVXDKWLZMPOXSV-UHFFFAOYSA-N
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Description

5-Amino-2-(benzylamino)benzonitrile: is an organic compound with the molecular formula C14H13N3 and a molecular weight of 223.27 g/mol . It is a solid substance that appears as a white crystalline powder and is stable at room temperature. This compound is soluble in some organic solvents such as chloroform and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(benzylamino)benzonitrile typically involves the reaction of 5-amino-2-nitrobenzonitrile with benzylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon (Pd/C) at elevated temperatures and pressures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Amino-2-(benzylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 5-Amino-2-(methylamino)benzonitrile
  • 5-Amino-2-(ethylamino)benzonitrile
  • 5-Amino-2-(propylamino)benzonitrile

Comparison: 5-Amino-2-(benzylamino)benzonitrile is unique due to the presence of the benzylamino group, which imparts distinct chemical and physical properties compared to its analogs. The benzyl group enhances the compound’s lipophilicity and can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

5-amino-2-(benzylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-9-12-8-13(16)6-7-14(12)17-10-11-4-2-1-3-5-11/h1-8,17H,10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXDKWLZMPOXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589876
Record name 5-Amino-2-(benzylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952917-89-4
Record name 5-Amino-2-(benzylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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